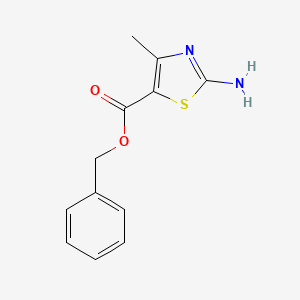

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

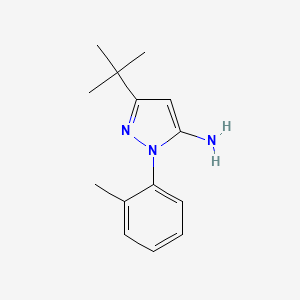

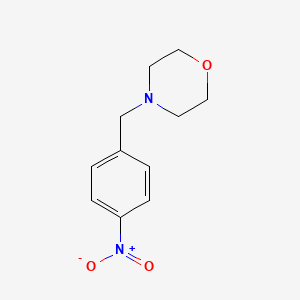

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound belonging to the class of organic compounds known as thiazoles. Thiazoles are a type of heterocyclic compound that contain a five-membered ring consisting of three carbon atoms and a sulfur and nitrogen atom.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the interaction of various chemical compounds at controlled temperatures. For instance, Mohamed (2021) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by their planar geometry and the presence of heteroatoms (nitrogen and sulfur) in the ring. Studies like those conducted by Haroon et al. (2018) often involve detailed molecular geometry analysis using techniques such as Density Functional Theory (DFT) (Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions, primarily due to the reactive nature of the nitrogen and sulfur atoms in the ring. They can undergo reactions such as arylation and acylation as described by Reddy et al. (2016) in their study on 4-amino-2,1,3-benzothiadiazole (Reddy et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Discovery

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a significant compound in synthetic and medicinal chemistry. It has been utilized as a building block in drug discovery due to its ability to be substituted at various positions, allowing for exploration of chemical space around the molecule. This flexibility is crucial for designing compounds as ligands for specific targets (Durcik et al., 2020).

Antibacterial Applications

The compound has been explored for its antibacterial properties. Studies have shown that derivatives of 2-amino-1,3-thiazole have been synthesized and demonstrated effectiveness against various bacterial strains, contributing to the development of new antibacterial agents (Dulaimy et al., 2017).

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those related to this compound, have been synthesized and tested for their antimicrobial activities. Certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activities (Mhaske et al., 2011).

Novel Compound Synthesis

The compound has also been used as a starting material for the synthesis of novel compounds. For example, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound, was synthesized using this compound, showing the compound's utility in creating new chemical entities (Li-jua, 2015).

Anticancer Research

Research has also been conducted on derivatives of this compound for potential anticancer applications. Certain synthesized compounds have shown significant ability to inhibit the growth of human tumor cells, highlighting its relevance in cancer research (Ostapiuk et al., 2017).

Enzyme Inhibition Studies

The compound and its derivatives have been investigated for enzyme inhibition properties, particularly targeting acetylcholinesterase, which is relevant in the study of neurodegenerative diseases (Haroon et al., 2021).

Wirkmechanismus

While the specific mechanism of action for “Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate” is not mentioned in the search results, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Zukünftige Richtungen

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Eigenschaften

IUPAC Name |

benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-10(17-12(13)14-8)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWCDBMPOBLJIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352757 |

Source

|

| Record name | benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

692745-02-1 |

Source

|

| Record name | benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)